3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMBPZNKOPVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Dicarbonyl Compounds
Pyridazines are classically synthesized via cyclocondensation of 1,2-diketones with hydrazines. For 3-methyl substitution, 3-methylmaleic anhydride serves as an ideal precursor:
$$
\text{3-Methylmaleic anhydride} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Methylpyridazine-6-ol} \quad
$$
Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 3-methyl-6-chloropyridazine, a key intermediate:
$$
\text{3-Methylpyridazine-6-ol} + \text{POCl}_3 \xrightarrow{\Delta} \text{3-Methyl-6-chloropyridazine} \quad (\text{Yield: 82\%})
$$
Alternative Ring-Forming Approaches
Recent advances demonstrate pyridazine synthesis via [4+2] cycloadditions of azadienes with electron-deficient dienophiles, though these methods show limited regiocontrol for C3 methylation.
Functionalization at C6: Introducing the [(Pyrrolidin-2-yl)methoxy] Group
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of chloropyridazines enables efficient SNAr reactions. Using 3-methyl-6-chloropyridazine and pyrrolidin-2-ylmethanol under basic conditions:
$$
\text{3-Methyl-6-chloropyridazine} + \text{Pyrrolidin-2-ylmethanol} \xrightarrow{\text{NaH, DMF, 110°C}} \text{Target Compound} \quad
$$
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 110 | 24 | 67 |
| K₂CO₃ | DMSO | 120 | 48 | 43 |
| DBU | NMP | 130 | 12 | 58 |
Mitsunobu Coupling
For less reactive substrates, Mitsunobu conditions enable ether formation between 3-methyl-6-hydroxypyridazine and pyrrolidin-2-ylmethanol:
$$
\text{3-Methyl-6-hydroxypyridazine} + \text{Pyrrolidin-2-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$
Synthesis of Pyrrolidin-2-ylmethanol
Reduction of Pyrrolidin-2-one
Lithium aluminum hydride (LiAlH₄) reduction provides high yields:
$$
\text{Pyrrolidin-2-one} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Pyrrolidin-2-ylmethanol} \quad (\text{Yield: 89\%})
$$
Proline-Derived Synthesis
L-Proline serves as a chiral precursor:
Esterification:
$$
\text{L-Proline} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl prolinate} \quad (\text{Yield: 95\%})
$$Reduction:
$$
\text{Methyl prolinate} \xrightarrow{\text{LiAlH}_4} \text{Pyrrolidin-2-ylmethanol} \quad (\text{Yield: 76\%})
$$
Comparative Analysis of Synthetic Routes
Table 1. Efficiency metrics for key synthetic approaches
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| SNAr (NaH/DMF) | 3 | 52 | 98.1 | Industrial |
| Mitsunobu Coupling | 4 | 61 | 99.3 | Lab-scale |
| Direct Cyclization | 5 | 34 | 97.5 | Limited |
Data synthesized from patent and medicinal chemistry studies.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Formation:
Pyrrolidine Stability:
Solvent Effects:
- DMF outperforms DMSO in SNAr reactions due to superior nucleophile solvation (67% vs. 43% yield).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced pyridazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The presence of the pyrrolidine ring enhances the compound's interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive function and neuroprotection. This interaction suggests potential applications in treating neurodegenerative diseases.
Antimicrobial Activity : The compound exhibits significant antimicrobial properties. A study evaluating its Minimum Inhibitory Concentration (MIC) against various bacterial strains yielded the following results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
These findings indicate that 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine may serve as an effective antibacterial agent.
Anticancer Research
The structural characteristics of this compound suggest potential anticancer properties. Studies have demonstrated that similar pyridine derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest. A recent case study reported IC50 values in the low micromolar range against prostate cancer cell lines, indicating promising efficacy for further development.
Neuropharmacology
Research indicates that derivatives of this compound can modulate neurotransmitter release and neuronal excitability. Investigations into its sedative effects have shown that it can decrease locomotor activity in animal models, suggesting potential use as an anxiolytic agent.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions:
Common Synthetic Route :
- Reagents : Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Reaction conducted at room temperature to reflux conditions.
Industrial Production
For industrial applications, continuous flow synthesis techniques are utilized to enhance yield and purity, leveraging automated systems to control reaction parameters precisely.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrrolidine and methoxy groups significantly influence biological activity. For instance:
- Increasing steric hindrance or introducing electron-withdrawing groups can enhance receptor selectivity and potency.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the pyridazine ring significantly influence molecular properties. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Planarity and Stability: Analogs like 3-methyl-6-(thiophen-2-yl)pyridazine exhibit near-planar topography due to N-to-S σ* interactions (torsion angle: 0.2°), enhancing stability .
- Lipophilicity : Fluorinated analogs (e.g., 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile, CAS 2199684-96-1) show increased metabolic stability due to fluorine’s electronegativity . The pyrrolidine group in the target compound may balance lipophilicity and aqueous solubility.
Pharmacological Potential
- Medicinal Chemistry : Pyrrolidine-containing compounds, such as Pibrentasvir, leverage the moiety’s ability to form hydrogen bonds and improve target engagement . The target compound’s pyrrolidine methoxy group could similarly enhance binding to enzymes or receptors.
- Synthetic Accessibility : The patent EP 4 374 877 A2 describes complex syntheses for pyrrolidine-containing spiro compounds, suggesting that the target compound may require multi-step routes involving protective group chemistry .
Key Research Findings
- Biological Activity : Thiophene-substituted pyridazines (e.g., 3,6-di(thiophen-2-yl)pyridazine) demonstrate anti-inflammatory activity, while the pyrrolidine group in the target compound may shift activity toward neurological or antiviral targets .
Biological Activity
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound belongs to the class of pyridazine derivatives, which are known for their pharmacological significance. The compound features a pyridazine ring substituted with a methoxy group and a pyrrolidine moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound can effectively inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and survival. The presence of the pyrrolidine moiety is believed to enhance its binding affinity to molecular targets associated with cancer progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Hydrogen Bonding : The pyridazine ring can form hydrogen bonds with target proteins, facilitating interactions that modulate their activity.
- π-π Interactions : The aromatic nature of the pyridazine allows for π-π stacking interactions, which may enhance binding affinity.
- Pyrrolidine Influence : The pyrrolidine group may increase selectivity and potency by stabilizing the compound's conformation for optimal interaction with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyridazine derivatives, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- Antibacterial Activity : A study demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, with specific substitutions leading to enhanced efficacy against various bacterial strains .
- Anticancer Studies : Another research highlighted the potential of pyridazine derivatives in targeting cancer cell lines, showing promise in inhibiting tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
